

Application Notes and Protocols for the Synthesis and Purification of Bromopyruvic Acid

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Compound of Interest

Compound Name: bromopyruvic acid

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This document provides detailed protocols for the synthesis, purification, and characterization of **bromopyruvic acid** for laboratory use. **Bromopyruvic acid** is a valuable reagent in biochemical research and a potential anticancer agent.[1][2][3] It functions as an alkylating agent and is particularly effective for labeling cysteine residues in proteins.[4]

Overview and Chemical Properties

Bromopyruvic acid (3-bromo-2-oxopropanoic acid) is a colorless to off-white solid.[1][2] It is a brominated derivative of pyruvic acid and is a highly reactive alkylating agent.[1]

Property	Value	Reference
Molecular Formula	C ₃ H ₃ BrO ₃	[2][5]
Molecular Weight	166.96 g/mol	[5][6]
Appearance	White to light yellow solid	[5][7]
Melting Point	77-82 °C	[2][4]
Solubility	Soluble in water	[4]

Synthesis of Bromopyruvic Acid from Pyruvic Acid

The most common laboratory synthesis of **bromopyruvic acid** involves the bromination of pyruvic acid.^[1]^[8]

Experimental Protocol:

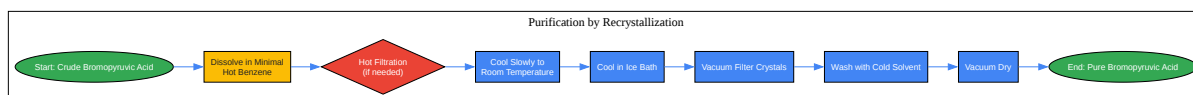
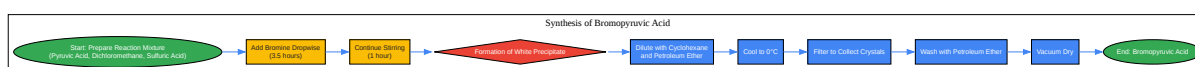
Materials and Reagents:

- Pyruvic acid (98.5%)
- Bromine
- Concentrated sulfuric acid
- Dichloromethane (solvent)
- Cyclohexane
- Petroleum ether
- Three-necked flask
- Stirring apparatus
- Dropping funnel

Procedure:

- In a three-necked flask equipped with a stirrer and a dropping funnel, add 4.5g of pyruvic acid, 25ml of dichloromethane, and 0.05g of concentrated sulfuric acid.^[9]
- Begin stirring the mixture and control the temperature of the flask at 40-50 °C.^[9]
- Slowly add 9g of bromine dropwise to the reaction mixture over approximately 3.5 hours.^[8]^[9]
- A white precipitate will form during the addition of bromine.^[8]
- After the complete addition of bromine, continue stirring the mixture for an additional hour.^[8]

- Dilute the reaction mixture with cyclohexane and petroleum ether.[8]
- Cool the mixture to 0°C to induce crystallization.[9]
- Collect the crystals by filtration.
- Wash the collected crystals with petroleum ether.[8]
- Dry the crystals under vacuum to obtain the final product.[9]



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